molecular formula C16H14N4O2 B3000802 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide CAS No. 1172019-16-7

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide

Cat. No. B3000802
CAS RN: 1172019-16-7
M. Wt: 294.314
InChI Key: FUXIYFFHISSMEP-UHFFFAOYSA-N
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Description

The compound "N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The furan ring is a key feature in many bioactive molecules and is known for its presence in compounds with diverse therapeutic properties, including antibacterial and antiallergic activities .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine (Et3N), yielding high product percentages . Although the specific synthesis of "N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide" is not detailed in the provided papers, similar methodologies could be applied, possibly involving a cross-coupling reaction such as Suzuki-Miyaura to introduce the 6-methylpyridazin-3-yl moiety.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be elucidated using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides crystallographic and conformational analyses, which can be complemented by density functional theory (DFT) calculations to predict and confirm molecular geometries . The molecular electrostatic potential and frontier molecular orbitals can also be investigated using DFT, providing insights into the reactivity and interaction potential of the compound .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, including cross-coupling to introduce different aryl groups. The presence of the amide group allows for further functionalization and the potential for rearrangement reactions, as seen in the synthesis of antiallergic compounds where a furanone-furanone rearrangement was observed . These reactions can be tailored to produce a wide range of derivatives with specific pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as the distribution of electron density and the energy of molecular orbitals, are crucial for understanding the compound's reactivity and interactions with biological targets. Computational approaches, including DFT, can provide valuable predictions of these properties .

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXIYFFHISSMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide

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